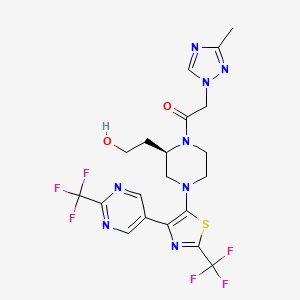

ACT-777991

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1967811-46-6 |

|---|---|

Formule moléculaire |

C20H20F6N8O2S |

Poids moléculaire |

550.5 g/mol |

Nom IUPAC |

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1 |

Clé InChI |

FDZFVXKCJKOSRC-CYBMUJFWSA-N |

SMILES isomérique |

CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

SMILES canonique |

CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

ACT-777991: A Technical Overview of its Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-777991 is an orally active, potent, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). This receptor and its associated signaling pathways are pivotal in the migration of activated T cells to sites of inflammation, a key process in the pathophysiology of various autoimmune diseases. This document provides an in-depth technical guide on the mechanism of action of this compound in T cells, summarizing key preclinical data, experimental methodologies, and the underlying signaling cascades.

Core Mechanism of Action: Antagonism of CXCR3

The primary mechanism of action of this compound is the competitive and insurmountable antagonism of the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells, as well as other immune cells like B cells and NK cells. The natural ligands for CXCR3 are the pro-inflammatory chemokines CXCL9, CXCL10, and CXCL11.

In pathological states, such as autoimmune diseases, these chemokines are released in inflamed tissues, creating a chemical gradient. The binding of these chemokines to CXCR3 on activated T cells initiates a downstream signaling cascade, leading to chemotaxis – the directed migration of these cells towards the source of the chemokines. By binding to CXCR3, this compound effectively blocks the binding of these natural ligands, thereby inhibiting the subsequent signaling and the migration of pathogenic T cells into inflamed tissues.

Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to the CXCR3 receptor on T cells triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in an increase in intracellular calcium levels, a critical step for cell migration. This compound, by occupying the ligand-binding site, prevents this G protein activation and the subsequent rise in intracellular calcium, thus abrogating the chemotactic response.

Quantitative Data

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of T Cell Migration

| Cell Type | Ligand | Parameter | Value Range | Reference |

|---|---|---|---|---|

| Human Activated T Cells | CXCL11 | IC50 | 3.2 - 64 nM |

| Mouse Activated T Cells | CXCL11 | IC50 | 4.9 - 21 nM | |

Table 2: In Vitro hERG Inhibition

| Cell Line | Parameter | Value | Reference |

|---|

| CHO cells | IC50 | 26 µM | |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro T Cell Migration Assay

Objective: To determine the potency of this compound in inhibiting the migration of activated T cells towards a CXCR3 ligand.

Methodology:

-

T Cell Isolation and Activation: Peripheral blood mononuclear cells (PBMCs) are isolated from human or mouse blood. T cells are then purified and activated using standard methods, such as stimulation with anti-CD3 and anti-CD28 antibodies, to induce the expression of CXCR3.

-

Chemotaxis Assay: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with media containing a specific concentration of a CXCR3 ligand (e.g., CXCL11).

-

Treatment: Activated T cells are pre-incubated with varying concentrations of this compound (e.g., 0.01-1 µM) for a defined period.

-

Migration: The treated T cells are then placed in the upper chamber of the transwell system.

-

Quantification: After an incubation period, the number of T cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal T cell migration (IC50) is calculated.

In Vivo Mouse Model of Acute Lung Inflammation

Objective: To assess the in vivo efficacy of this compound in a model of T cell-mediated inflammation.

Methodology:

-

Induction of Inflammation: Acute lung inflammation is induced in mice, for example, through intranasal administration of lipopolysaccharide (LPS). This leads to the recruitment of CXCR3+ T cells to the lungs.

-

Treatment: this compound is administered to the mice, typically orally (e.g., as a food admix at concentrations ranging from 0.006-2 mg/g of food), starting before and continuing after the inflammatory challenge.

-

Sample Collection: At a specific time point after the inflammatory challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.

-

Cell Analysis: The number of different immune cells, particularly CD8+ T cells which highly express CXCR3, in the BAL fluid is quantified using flow cytometry.

-

Data Analysis: The dose-dependent effect of this compound on the reduction of CXCR3+ T cell infiltration into the lungs is evaluated.

Preclinical and Clinical Development

Preclinical studies in mouse models of type 1 diabetes have shown that this compound, particularly in combination with an anti-CD3 antibody, can synergistically increase disease remission. This is attributed to the dual mechanism of depleting autoreactive T cells and blocking the migration of remaining pathogenic CXCR3+ T cells into the pancreas.

A first-in-human, double-blind, randomized, placebo-controlled Phase 1 study has been conducted in healthy adults to assess the pharmacokinetics, target engagement, and safety of single- and multiple-ascending doses of this compound. The results from this study demonstrated that this compound was well-tolerated and exhibited a pharmacokinetic and target engagement profile suitable for further clinical development.

Conclusion

This compound is a potent and selective CXCR3 antagonist that effectively inhibits the migration of activated T cells. Its mechanism of action is well-characterized through in vitro and in vivo studies, demonstrating its ability to block a key process in T cell-mediated inflammation. The promising preclinical data and the favorable safety and pharmacokinetic profile from the initial clinical study support the continued development of this compound as a potential therapeutic agent for autoimmune diseases.

The CXCR3 Antagonist ACT-777991: A Technical Guide to its Mechanism of Action and the CXCR3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] Its involvement in various autoimmune diseases and inflammatory conditions has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ACT-777991, a potent and selective CXCR3 antagonist, and delves into the intricacies of the CXCR3 signaling pathway.

This compound is an orally active and selective antagonist of the CXCR3 receptor. It has demonstrated efficacy in preclinical models of inflammation and is currently being investigated for its therapeutic potential in immunological disorders.[3][4] This document will summarize the available quantitative data on this compound, detail relevant experimental protocols, and provide visualizations of the CXCR3 signaling pathway and experimental workflows.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line/System | Ligand | Value | Reference(s) |

| IC50 (Migration) | Human | Activated T cells | CXCL11 | 3.2-64 nM | [5][6] |

| Mouse | Activated T cells | CXCL11 | 4.9-21 nM | [5][6] | |

| pIC50 (Calcium Signaling) | Human | Not Specified | CXCL9 | 8.5 | [7] |

| IC50 (hERG) | Human | CHO cells | - | 26 µM | [5][6] |

| Metabolic Stability (45 min) | Human, Rat, Dog | Microsomes, Hepatocytes | - | Stable (at 1 µM) | [5][6] |

Note: The pIC50 of 8.5 corresponds to an IC50 of approximately 3.16 nM.

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose & Route | Parameter | Value | Reference(s) |

| Wistar Rat | 0.5 mg/kg, i.v. | Plasma Clearance | 14 mL/min/kg | |

| 1 mg/kg, i.v. | Plasma Clearance | 15.6 mL/min/kg | ||

| Beagle Dog | 0.5 mg/kg, i.v. | Plasma Clearance | 5 mL/min/kg | [5] |

| 1 mg/kg, i.v. | Plasma Clearance | 15 mL/min/kg | [5] |

Table 3: Human Pharmacokinetics of this compound (Phase 1, Single Ascending Dose)

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | [8] |

| Terminal Half-life (t1/2) | 9.7 - 10.3 hours | [8] |

| Absorption | Rapid | [8] |

| Disposition | Biphasic | [8] |

CXCR3 Signaling Pathway

CXCR3 is activated by three interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1][9] These ligands exhibit different affinities for CXCR3, with CXCL11 having the highest affinity.[9] Upon ligand binding, CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound is a potent, insurmountable, and selective CXCR3 antagonist that blocks these downstream signaling events.[1][8][10]

The primary signaling pathway involves coupling to inhibitory G proteins of the Gαi subfamily.[9][11] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[9] Activation of PLC results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[6][12] The PI3K pathway activates Akt, a serine/threonine kinase involved in cell survival and proliferation.

In addition to G protein-dependent signaling, CXCR3 can also signal through β-arrestin pathways.[11] Ligand binding promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestins.[13] β-arrestins can act as scaffolds for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[11] Interestingly, different CXCR3 ligands can preferentially activate either G protein or β-arrestin pathways, a phenomenon known as biased agonism.[11] For instance, CXCL11 is considered a β-arrestin-biased agonist relative to CXCL9 and CXCL10.[11]

This compound, as a CXCR3 antagonist, prevents the initial conformational change of the receptor upon ligand binding, thereby inhibiting all subsequent downstream signaling events, including Gαi-mediated calcium flux and β-arrestin-mediated pathways.

CXCR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and study the CXCR3 signaling pathway.

T-Cell Chemotaxis Assay

This assay is used to evaluate the ability of this compound to inhibit the migration of CXCR3-expressing T cells towards a chemokine gradient.

Materials:

-

Human or mouse activated T cells expressing CXCR3

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.05% human serum albumin)

-

Recombinant human or mouse CXCL11

-

This compound

-

Transwell inserts (e.g., 3.0-µm pore size) for 96-well plates

-

96-well companion plates

-

Flow cytometer or plate reader

Procedure:

-

Culture and activate T cells to ensure high CXCR3 expression.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in chemotaxis buffer.

-

Prepare a solution of CXCL11 in chemotaxis buffer at a concentration known to induce optimal migration.

-

Add the CXCL11 solution to the bottom wells of the 96-well companion plate. For negative control wells, add chemotaxis buffer alone.

-

Resuspend the activated T cells in chemotaxis buffer.

-

Pre-incubate the T cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Add the pre-incubated T cell suspension to the top chamber of the Transwell inserts.

-

Place the inserts into the companion plate wells containing the chemokine or control buffer.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 90 minutes).

-

After incubation, remove the inserts.

-

Quantify the number of migrated cells in the bottom chamber. This can be done by staining the cells with a fluorescent dye and reading on a plate reader, or by staining with fluorescently labeled antibodies (e.g., anti-CD3) and counting with a flow cytometer.

-

Calculate the chemotaxis index (fold increase in migration towards chemokine over buffer) and determine the IC50 of this compound.

Workflow for T-Cell Chemotaxis Assay.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following CXCR3 activation and the inhibitory effect of this compound.

Materials:

-

Cells expressing CXCR3 (e.g., HEK293 cells or activated T cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (B1678239) (to prevent dye leakage)

-

Recombinant human CXCL9

-

This compound

-

Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

-

Plate the CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye-loading solution by diluting the Fluo-4 AM stock in assay buffer, potentially with Pluronic F-127 to aid in dye solubilization. Add probenecid to the final solution.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

Wash the cells with assay buffer containing probenecid to remove excess dye.

-

Add assay buffer with various concentrations of this compound or vehicle control to the wells and incubate for a specified period.

-

Prepare a solution of CXCL9 in assay buffer at a concentration that elicits a robust calcium response.

-

Place the cell plate into the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Use the plate reader's injection system to add the CXCL9 solution to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

-

Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound.

Mouse Model of LPS-Induced Acute Lung Inflammation

This in vivo model is used to assess the efficacy of this compound in reducing T-cell infiltration into inflamed tissues.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., ketamine/xylazine)

-

Intratracheal instillation device

-

This compound formulated for oral administration (e.g., in food admix)

-

Equipment for bronchoalveolar lavage (BAL) and lung tissue processing

-

Flow cytometer and antibodies for T-cell staining (e.g., anti-CD3, anti-CD8, anti-CXCR3)

Procedure:

-

Acclimatize mice to the experimental conditions.

-

Administer this compound or vehicle control to the mice. In the case of food admix, this is typically started several days before the LPS challenge.

-

Anesthetize the mice.

-

Induce acute lung injury by intratracheal instillation of a specific dose of LPS dissolved in sterile PBS. Control mice receive PBS alone.

-

Monitor the mice for a predetermined period (e.g., 72 hours).

-

At the end of the experiment, euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.

-

Collect the lungs for tissue homogenization and analysis.

-

Process the BAL fluid and lung homogenates to create single-cell suspensions.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8) and CXCR3.

-

Use flow cytometry to quantify the number and percentage of different T-cell populations, particularly CXCR3+ T cells, in the BAL fluid and lung tissue.

-

Compare the T-cell infiltration between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the antagonist.

Conclusion

This compound is a potent, selective, and orally bioavailable antagonist of the CXCR3 receptor with a well-defined pharmacokinetic profile. It effectively inhibits the CXCR3 signaling pathway, which is centrally involved in the recruitment of inflammatory cells. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other modulators of the CXCR3 axis. The continued exploration of this pathway holds significant promise for the development of novel therapies for a range of autoimmune and inflammatory diseases.

References

- 1. Discovery of Clinical Candidate this compound, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The chemokines CXCL9, CXCL10, and CXCL11 differentially stimulate G alpha i-independent signaling and actin responses in human intestinal myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. immune-system-research.com [immune-system-research.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sophion.com [sophion.com]

- 11. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular domains of CXCR3 that mediate CXCL9, CXCL10, and CXCL11 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of the Mechanisms that May Contribute to the Non-Redundant Activities of Interferon-Inducible CXC Chemokine Receptor 3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of aCT-777991: A Potent and Selective CXCR3 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of aCT-777991, a highly potent, insurmountable, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2][3] The document details the medicinal chemistry efforts that led to its identification, overcoming challenges of metabolism and safety associated with previous compounds.[2][4] It outlines the pharmacological profile of this compound, supported by extensive in vitro and in vivo data. This guide also includes detailed experimental protocols for key assays and a summary of the first-in-human clinical trial results, offering a complete resource for researchers and professionals in the field of drug development.

Introduction: The Role of CXCR3 in Inflammation and Autoimmunity

The CXCR3 chemokine receptor, a G protein-coupled receptor, is a key player in the immune response, primarily expressed on activated T cells and other immune cells of the lymphoid lineage.[1][2][3] Its activation by the inducible chemokine ligands CXCL9, CXCL10, and CXCL11 triggers downstream signaling events that lead to the migration of these activated T cells to sites of inflammation.[2][3] This CXCR3 axis has been implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions, making it an attractive therapeutic target.[5] Consequently, the development of CXCR3 antagonists has been an area of intense research.

dot

References

- 1. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist this compound: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

aCT-777991: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

aCT-777991 is an orally active, potent, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of activated T cells to sites of inflammation, a critical process in the pathophysiology of numerous autoimmune diseases. By blocking this signaling pathway, this compound represents a promising therapeutic strategy for conditions such as type 1 diabetes, rheumatoid arthritis, and inflammatory bowel disease. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: CXCR3 Antagonism

The CXCR3 signaling axis plays a pivotal role in the recruitment of immune cells, particularly activated T cells, to inflamed tissues. Pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-1β stimulate various cell types, including endothelial cells and monocytes, to produce the CXCR3 ligands CXCL9, CXCL10, and CXCL11. These chemokines create a gradient that attracts CXCR3-expressing T cells.

Upon ligand binding, CXCR3, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades, leading to an increase in intracellular calcium levels. This calcium flux is a critical step in initiating the cytoskeletal rearrangements necessary for cell migration. This compound is an insurmountable antagonist of CXCR3, meaning it effectively blocks this signaling and the subsequent migration of pathogenic T cells into tissues, thereby mitigating the autoimmune response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties in various preclinical models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (T Cell Migration towards CXCL11) | Human | 3.2 - 64 nM | |

| IC50 (T Cell Migration towards CXCL11) | Mouse | 4.9 - 21 nM | |

| IC50 (hERG Inhibition) | CHO Cells | 26 µM |

Table 2: In Vitro and In Vivo Pharmacokinetics

| Parameter | Species | Value | Conditions | Reference |

| Microsomal Stability | Human, Rat, Dog | Stable | 1 µM; 45 min | |

| Hepatocyte Stability | Human, Rat, Dog | Stable | 1 µM; 45 min | |

| In Vivo Plasma Clearance | Wistar Rat | Low (14/156) | 0.5 mg/kg, 1 mg/kg; i.v. | |

| In Vivo Plasma Clearance | Beagle Dog | Low (5/15) | 0.5 mg/kg, 1 mg/kg; i.v. | |

| In Vivo Efficacy (Inhibition of CXCR3+ T Cell Chemotaxis) | Mouse | Dose-dependent | 0.006-2 mg/g food; p.o. |

Table 3: First-in-Human Clinical Trial Pharmacokinetics

| Parameter | Value | Conditions | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | Single and multiple ascending doses | |

| Terminal Half-life (t1/2) | 9.7 - 10.3 hours | Single and multiple ascending doses | |

| Absorption | Rapid | Single and multiple ascending doses | |

| Food Effect | Rate of absorption modified, but not the extent | Single ascending dose | |

| Accumulation | Minimal | Multiple ascending doses (steady state after 48h) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and the available literature on this compound.

In Vitro T Cell Migration Assay

This assay quantifies the ability of this compound to inhibit the migration of activated T cells towards a CXCR3 ligand.

Principle: A Boyden chamber or a similar transwell system is used. Activated T cells are placed in the upper chamber, and a solution containing a CXCR3 ligand (e.g., CXCL11) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

Detailed Protocol:

-

Cell Preparation:

-

Isolate human or mouse T cells from peripheral blood or spleen.

-

Activate the T cells in culture for 3-5 days with anti-CD3/CD28 antibodies and IL-2 to induce CXCR3 expression.

-

On the day of the assay, harvest the activated T cells and resuspend them in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Use a 96-well transwell plate with a 5 µm pore size polycarbonate membrane.

-

To the lower wells, add 200 µL of serum-free RPMI medium containing CXCL11 at a concentration known to induce maximal migration (e.g., 100 ng/mL). Include a negative control with medium alone.

-

To the upper wells, add 50 µL of the T cell suspension.

-

Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the upper wells.

-

-

Incubation and Quantification:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium mobilization induced by CXCR3 ligand binding.

Principle: Cells expressing CXCR3 are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding to CXCR3, the resulting increase in intracellular calcium causes a change in the fluorescence of the dye, which can be measured in real-time.

Detailed Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing human or mouse CXCR3 (e.g., CHO-CXCR3) or activated T cells.

-

Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add this compound at various concentrations or vehicle control and incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a CXCR3 agonist (e.g., CXCL10 or CXCL11) at a concentration that elicits a submaximal response (EC80).

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline) for each well.

-

Determine the percentage of inhibition of the calcium response by this compound compared to the vehicle control.

-

Calculate the IC50 value.

-

In Vivo Acute Lung Inflammation Model

This model assesses the in vivo efficacy of this compound in a disease-relevant context.

Principle: An inflammatory agent (e.g., lipopolysaccharide, LPS) is administered to mice to induce acute lung inflammation, characterized by the influx of immune cells, including CXCR3+ T cells. The effect of this compound on this cell recruitment is then evaluated.

Detailed Protocol:

-

Animal Model and Dosing:

-

Use C57BL/6 mice (8-10 weeks old).

-

Administer this compound orally, for example, formulated in the food at different concentrations (e.g., 0.006 to 2 mg/g of food).

-

Start the this compound treatment 3 days prior to the inflammatory challenge and continue throughout the experiment.

-

-

Induction of Inflammation:

-

On day 0, anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 10 µg in 50 µL of saline). Control mice receive saline only.

-

-

Sample Collection and Analysis:

-

At a specified time point after LPS challenge (e.g., 72 hours), euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline.

-

Collect the BAL fluid and count the total number of cells.

-

Use flow cytometry to phenotype the cells in the BAL fluid and quantify the number of CXCR3+ T cells (e.g., CD3+, CD4+, CD8+, CXCR3+).

-

-

Data Analysis:

-

Compare the number of CXCR3+ T cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

-

Determine the dose-dependent effect of this compound on T cell recruitment.

-

Clinical Development and Future Directions

This compound has successfully completed a first-in-human Phase 1 clinical trial (NCT04798209). The study demonstrated that this compound is well-tolerated in healthy subjects at single and multiple ascending doses. The pharmacokinetic profile is favorable for further clinical development, with rapid absorption and a suitable half-life for once or twice-daily oral dosing.

The potent and selective antagonism of CXCR3 by this compound, combined with its promising preclinical and early clinical data, positions it as a strong candidate for the treatment of various autoimmune and inflammatory disorders. Ongoing and future research will likely focus on evaluating its efficacy in patient populations with diseases such as type 1 diabetes, where the CXCR3 axis is known to be highly upregulated. Combination therapies, for instance with anti-CD3 antibodies, have also shown synergistic effects in preclinical models of type 1 diabetes, suggesting another promising avenue for clinical investigation.

The Role of aCT-777991 in T-Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of aCT-777991, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). By competitively binding to CXCR3, this compound effectively inhibits the migration of activated T-cells, a key process in the pathogenesis of various autoimmune and inflammatory diseases. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for in vitro and in vivo models used to assess its efficacy. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function and evaluation.

Introduction: The CXCR3 Chemokine Receptor and T-Cell Migration

The CXCR3 chemokine receptor is a G protein-coupled receptor predominantly expressed on activated T-lymphocytes, particularly T helper 1 (Th1) cells, as well as on other immune cells like NK cells and dendritic cells.[1][2] Its primary ligands are the interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2] The interaction between CXCR3 and its ligands is a critical driver of T-cell migration to sites of inflammation.[2] In numerous autoimmune and inflammatory conditions, such as type 1 diabetes, rheumatoid arthritis, and multiple sclerosis, the CXCR3/ligand axis is upregulated, leading to the recruitment of pathogenic T-cells into affected tissues and subsequent tissue damage.[3][4] Therefore, antagonizing the CXCR3 receptor presents a promising therapeutic strategy to mitigate T-cell-mediated inflammation.

This compound: A Potent and Selective CXCR3 Antagonist

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the CXCR3 receptor.[5][6] Its mechanism of action involves binding to CXCR3 and preventing the downstream signaling events induced by its natural ligands, thereby inhibiting the chemotactic response of T-cells.[7] Preclinical studies have demonstrated its efficacy in blocking T-cell migration both in vitro and in vivo, highlighting its potential as a therapeutic agent for a range of immunological disorders.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibition of T-Cell Migration [6]

| Cell Type | Chemokine | This compound IC50 (nM) |

| Human Activated T-Cells | CXCL11 | 3.2 - 64 |

| Mouse Activated T-Cells | CXCL11 | 4.9 - 21 |

Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Acute Lung Injury [5][6]

| Treatment Group | This compound Dose (mg/g of food) | Reduction in BALF CD8+ T-Cells |

| Vehicle Control | 0 | - |

| This compound | 0.006 - 2 | Dose-dependent reduction |

Signaling Pathways

The binding of chemokines like CXCL10 to CXCR3 on T-cells initiates a signaling cascade that is crucial for cell migration. This compound acts by blocking this initial binding step.

Caption: this compound Inhibition of CXCR3 Signaling Pathway.

Experimental Protocols

In Vitro T-Cell Migration (Chemotaxis) Assay

This protocol details a common method for assessing the ability of this compound to inhibit T-cell migration towards a chemokine gradient using a Transwell system.[8][9][10]

Materials:

-

Human or mouse activated T-cells

-

Recombinant human or mouse CXCL10 or CXCL11

-

This compound

-

Transwell inserts (5 µm pore size) for 24-well plates

-

RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

-

DMSO (vehicle control)

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

Cell Preparation: Culture and activate primary T-cells or a suitable T-cell line (e.g., Jurkat) to ensure high CXCR3 expression. On the day of the assay, harvest the cells, wash with PBS, and resuspend in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay medium to achieve final desired concentrations (e.g., 1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Chemoattractant Preparation: Prepare a solution of the chemokine (e.g., CXCL11) in the assay medium at a concentration known to induce robust migration (e.g., 10-100 ng/mL).

-

Assay Setup:

-

Add the chemokine solution to the lower chamber of the 24-well plate. For a negative control, add assay medium without chemokine.

-

In separate tubes, pre-incubate the T-cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated T-cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by adding counting beads) or a cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Caption: In Vitro T-Cell Migration Assay Workflow.

In Vivo Mouse Model of LPS-Induced Acute Lung Injury

This protocol describes a model to evaluate the in vivo efficacy of this compound in reducing T-cell infiltration into the lungs following an inflammatory challenge with lipopolysaccharide (LPS).[5][6]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated in rodent chow

-

Sterile phosphate-buffered saline (PBS)

-

Equipment for intratracheal instillation

-

Equipment for bronchoalveolar lavage (BAL)

-

Flow cytometer and antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD8)

Procedure:

-

Acclimatization and Dosing: Acclimatize mice for at least one week. Provide mice with either control chow or chow containing this compound at various doses (e.g., 0.006 to 2 mg/g of food) for 3 days prior to the LPS challenge.

-

LPS Challenge: Anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 10-50 µg in 50 µL of sterile PBS). Control mice receive sterile PBS only.

-

Post-Challenge Monitoring: Continue the respective diets and monitor the mice for signs of distress.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 48-72 hours), euthanize the mice. Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS into the lungs.

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

-

Analyze the cell populations by flow cytometry to determine the number and percentage of different T-cell subsets.

-

-

Data Analysis: Compare the number of T-cells, particularly CD8+ T-cells, in the BAL fluid of this compound-treated mice to that of the vehicle-treated, LPS-challenged mice.

Caption: In Vivo LPS-Induced Lung Injury Model Workflow.

Conclusion

This compound is a promising CXCR3 antagonist with demonstrated efficacy in inhibiting T-cell migration in relevant preclinical models. Its potent and selective activity, coupled with oral bioavailability, makes it an attractive candidate for the treatment of T-cell-mediated autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other CXCR3-targeted therapies.

References

- 1. Combination treatment of a novel CXCR3 antagonist this compound with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 8. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. Altered lung function relates to inflammation in an acute LPS mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of aCT-777991: A Technical Overview

for Researchers, Scientists, and Drug Development Professionals

Introduction

aCT-777991 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of immune cells, particularly T-helper 1 (Th1) cells, to sites of inflammation. By blocking this signaling pathway, this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. This technical guide provides an in-depth summary of the in vitro characterization of this compound, compiling available data on its bioactivity and the experimental methodologies used for its evaluation.

Core In Vitro Bioactivity

The in vitro activity of this compound has been primarily assessed through its ability to inhibit CXCR3-mediated signaling and subsequent cellular responses, such as T-cell migration.

Quantitative Bioactivity Data

The following table summarizes the key quantitative metrics of this compound's in vitro activity.

| Assay Type | Species | Cell Line/System | Ligand | Parameter | Value | Reference |

| T-Cell Migration | Human | Activated T-Cells | CXCL11 | IC50 | 3.2 - 64 nM | [1] |

| T-Cell Migration | Mouse | Activated T-Cells | CXCL11 | IC50 | 4.9 - 21 nM | [1] |

| hERG Inhibition | Human | CHO Cells | - | IC50 | 26 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the CXCR3 receptor, a G protein-coupled receptor (GPCR). In a physiological context, the binding of chemokines like CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a signaling cascade that results in chemotaxis, the directed migration of immune cells. This compound blocks this initial binding step, thereby inhibiting the downstream signaling and the subsequent cell migration to inflammatory sites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize this compound.

T-Cell Migration Assay

This assay quantifies the ability of a compound to inhibit the directed movement of T-cells towards a chemoattractant.

Principle: A transwell system is utilized, where activated T-cells are placed in the upper chamber and a solution containing a CXCR3 ligand (e.g., CXCL11) is in the lower chamber. The ability of the T-cells to migrate through the porous membrane separating the chambers is measured in the presence and absence of the test compound.

Protocol:

-

Cell Preparation: Isolate primary human or mouse T-cells and activate them using standard protocols (e.g., with anti-CD3 and anti-CD28 antibodies).

-

Assay Setup:

-

Add chemoattractant (e.g., CXCL11) to the lower wells of a transwell plate.

-

In a separate plate, pre-incubate the activated T-cells with varying concentrations of this compound or vehicle control.

-

Add the pre-incubated T-cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (typically 2-4 hours).

-

Quantification:

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a suitable method, such as flow cytometry or a cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the percentage of inhibition of migration at each concentration of this compound relative to the vehicle control and determine the IC50 value.

Calcium Flux Assay

This assay measures the intracellular calcium mobilization that occurs as a downstream consequence of GPCR activation.

Principle: Upon ligand binding, CXCR3 activation leads to an increase in intracellular calcium levels. This change can be detected using a calcium-sensitive fluorescent dye. An antagonist will block this ligand-induced calcium flux.

Protocol:

-

Cell Preparation: Use a cell line stably expressing the CXCR3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound or vehicle control to the cells and incubate for a short period.

-

Stimulate the cells by adding a CXCR3 agonist (e.g., CXCL10 or CXCL11).

-

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50 value.

Selectivity Profile

hERG Inhibition

An important aspect of in vitro characterization is the assessment of off-target effects, particularly on the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias. This compound exhibited an IC50 of 26 µM for hERG inhibition in Chinese Hamster Ovary (CHO) cells, suggesting a favorable safety margin relative to its on-target potency.[1]

Kinase Selectivity

A comprehensive kinase selectivity profile for this compound is not publicly available at the time of this report. Such a profile, typically generated by screening the compound against a large panel of kinases, is crucial for identifying potential off-target activities that could lead to unforeseen biological effects or toxicities. The absence of this data represents a gap in the publicly accessible in vitro characterization of this compound.

Conclusion

This compound is a potent in vitro antagonist of the CXCR3 receptor, effectively inhibiting the migration of both human and mouse activated T-cells. Its mechanism of action is well-defined, involving the blockade of chemokine-induced GPCR signaling. While key bioactivity data and the protocols for its assessment are available, a comprehensive public kinase selectivity profile is currently lacking. This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate this compound, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of ACT-777991: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of ACT-777991, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). The data herein summarizes its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, making it a valuable resource for professionals in the field of immunology and drug development.

Core Mechanism of Action

This compound is an orally active and selective antagonist of CXCR3, a G protein-coupled receptor predominantly expressed on activated T cells and other immune cells like NK cells and B cells.[1] The binding of its chemokine ligands—CXCL9, CXCL10, and CXCL11—to CXCR3 triggers downstream signaling pathways that lead to an increase in intracellular calcium levels.[1][2] This cascade ultimately results in the migration of these immune cells towards sites of inflammation.[1][2] By blocking this interaction, this compound effectively inhibits the chemotaxis of CXCR3-expressing T cells, thereby reducing immune cell infiltration into inflamed tissues.[3] This mechanism of action makes this compound a promising therapeutic candidate for various autoimmune and inflammatory diseases.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Assay | Species | Cell Type | Ligand | IC50 | Citation |

| T-cell Migration | Human | Activated T-cells | CXCL11 | 3.2-64 nM | [2][4] |

| T-cell Migration | Mouse | Activated T-cells | CXCL11 | 4.9-21 nM | [2][4] |

| hERG Inhibition | Human | CHO cells | - | 26 µM | [2][4] |

Table 2: In Vivo Efficacy

| Model | Species | Dosing Regimen | Key Findings | Citation |

| Acute Lung Inflammation (LPS-induced) | Mouse | 0.006-2 mg/g food (oral) | Dose-dependent reduction in the number of CD8+ T cells in bronchoalveolar lavage fluid. | [4] |

| Type 1 Diabetes (RIP-LCMV-GP model) | Mouse | 0.6 mg/g food (oral) in combination with anti-CD3 antibody | Synergistic and persistent reduction in blood glucose concentrations and increased disease remission rates. | [5][6] |

| Type 1 Diabetes (NOD model) | Mouse | 0.6 mg/g food (oral) in combination with anti-CD3 antibody | Synergistic and persistent reduction in blood glucose concentrations and increased disease remission rates. | [5][6] |

Table 3: Pharmacokinetic Parameters

| Species | Route of Administration | Dose | Plasma Clearance | Terminal Half-life | Tmax | Citation |

| Rat (Wistar) | Intravenous | 0.5 mg/kg, 1 mg/kg | Low | - | - | [2][4] |

| Dog (Beagle) | Intravenous | 0.5 mg/kg, 1 mg/kg | Low | - | - | [2][4] |

| Human | Oral (SAD & MAD) | Up to 100 mg (SAD), 40 mg twice daily (MAD) | - | 9.7-10.3 h | 0.5-1.5 h | [7][8] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro T-cell Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of activated T-cells towards a chemokine gradient.

Principle: A Transwell system is utilized, where a porous membrane separates an upper chamber containing T-cells and the test compound from a lower chamber containing the chemoattractant (e.g., CXCL11). The number of cells that migrate through the membrane into the lower chamber is quantified to determine the inhibitory effect of the compound.

Detailed Protocol:

-

Cell Preparation:

-

Isolate human or mouse T-cells from peripheral blood mononuclear cells (PBMCs) or spleens.

-

Activate the T-cells using standard methods (e.g., anti-CD3/CD28 antibodies) to upregulate CXCR3 expression.

-

Wash and resuspend the activated T-cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the chemoattractant (e.g., recombinant human or mouse CXCL11 at a final concentration of 10-100 ng/mL) to the lower wells of a 24-well Transwell plate.

-

In the upper chamber (insert), add the T-cell suspension and the corresponding dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter or by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo LPS-Induced Acute Lung Inflammation Model

This model assesses the in vivo efficacy of this compound in reducing T-cell infiltration into the lungs following an inflammatory challenge.

Principle: Intranasal or intratracheal administration of lipopolysaccharide (LPS) in mice induces an acute inflammatory response in the lungs, characterized by the influx of immune cells, including CXCR3+ T-cells. The efficacy of this compound is evaluated by its ability to reduce the number of these cells in the bronchoalveolar lavage (BAL) fluid.

Detailed Protocol:

-

Animal Model:

-

Use adult male C57BL/6 mice (8-12 weeks old).

-

-

Drug Administration:

-

Prepare a food admix containing this compound at various concentrations (e.g., 0.006 to 2 mg/g of food).

-

Administer the medicated or control food to the mice for a specified period (e.g., 3 days) before the LPS challenge.

-

-

Induction of Lung Inflammation:

-

Anesthetize the mice.

-

Administer a single intranasal or intratracheal dose of LPS (e.g., 10-50 µg in sterile saline).

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after LPS challenge (e.g., 48-72 hours), euthanize the mice.

-

Expose the trachea and cannulate it.

-

Instill and aspirate a fixed volume of sterile PBS or saline (e.g., 3 x 1 mL) into the lungs to collect the BAL fluid.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Use flow cytometry with specific antibodies (e.g., anti-CD3, anti-CD8) to identify and quantify the number of CD8+ T-cells.

-

-

Data Analysis:

-

Compare the number of CD8+ T-cells in the BAL fluid of this compound-treated mice to that of the vehicle-treated control group to determine the percentage of inhibition.

-

Visualizations

Signaling Pathway of CXCR3

Caption: CXCR3 signaling cascade leading to T-cell migration.

Preclinical Evaluation Workflow for this compound

Caption: Overall workflow for the preclinical development of this compound.

References

- 1. sophion.com [sophion.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Combination treatment of a novel CXCR3 antagonist this compound with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination treatment of a novel CXCR3 antagonist this compound with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist this compound: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Selectivity of ACT-777991 for CXCR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ACT-777991, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). The data and methodologies presented are compiled from publicly available research to facilitate further investigation and understanding of this compound's therapeutic potential.

Introduction to this compound and CXCR3

This compound is an orally active, small-molecule antagonist of the CXCR3 receptor.[1] The CXCR3 receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the migration of immune cells, particularly activated T cells, to sites of inflammation.[2][3] This axis is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[3] this compound has been identified as a highly potent, insurmountable, and selective CXCR3 antagonist, making it a promising candidate for therapeutic intervention in such conditions.[2][4]

Quantitative Selectivity and Potency Data

The following tables summarize the in vitro potency and selectivity of this compound from various functional and binding assays.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell Line/System | Ligand | Species | IC50 (nM) | Reference |

| T-Cell Migration | Human Activated T-Cells | CXCL11 | Human | 3.2 - 64 | [1] |

| T-Cell Migration | Mouse Activated T-Cells | CXCL11 | Mouse | 4.9 - 21 | [1] |

Table 2: Off-Target Activity of this compound

| Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| hERG | Electrophysiology | CHO Cells | 26 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

T-Cell Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on the migration of activated T-cells towards a CXCR3 ligand.

Methodology:

-

Cell Preparation: Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes. Activate the T-cells using appropriate stimuli (e.g., anti-CD3/CD28 antibodies) to upregulate CXCR3 expression.

-

Transwell System Setup: Utilize a Transwell plate with a microporous membrane (e.g., 5 µm pore size).

-

Chemoattractant Gradient: Add a solution containing the chemoattractant CXCL11 to the lower chamber of the Transwell plate.

-

Compound Incubation: Pre-incubate the activated T-cells with varying concentrations of this compound or vehicle control in the upper chamber.

-

Migration: Place the upper chamber containing the T-cells into the lower chamber and incubate for a defined period (e.g., 3-4 hours) at 37°C and 5% CO₂ to allow for cell migration.

-

Quantification: Quantify the number of migrated cells in the lower chamber using a suitable method such as flow cytometry or a cell viability assay (e.g., Calcein AM staining).

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control and determine the IC50 value.

hERG Electrophysiology Assay

Objective: To assess the potential for off-target inhibition of the hERG potassium channel, a critical safety evaluation.

Methodology:

-

Cell Line: Use a stable cell line expressing the human hERG channel, such as Chinese Hamster Ovary (CHO) cells.

-

Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to measure the ionic currents through the hERG channels.

-

Compound Application: Perfuse the cells with a solution containing varying concentrations of this compound.

-

Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG channel currents.

-

Current Measurement: Record the tail current of the hERG channel in the presence and absence of the test compound.

-

Data Analysis: Determine the percentage of inhibition of the hERG current for each concentration of this compound and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to this compound and CXCR3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Clinical Candidate this compound, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of Clinical Candidate this compound, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. drughunter.com [drughunter.com]

aCT-777991: A Technical Guide to its Core Mechanism and Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of aCT-777991, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). It delves into the compound's effects on cytokine production, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction to this compound and the CXCR3 Axis

This compound is a novel, orally available small molecule that acts as a highly potent and selective antagonist of CXCR3.[1][2][3] This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—form a critical signaling axis that governs the migration of activated T lymphocytes to sites of inflammation.[3][4] The expression of these chemokines is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[4] By blocking the CXCR3 receptor, this compound effectively inhibits the chemotactic response of T cells, thereby preventing their infiltration into inflamed tissues. This mechanism of action positions this compound as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including type 1 diabetes and acute lung injury.[1][3][5][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive and insurmountable antagonism of the CXCR3 receptor. This prevents the binding of its natural ligands (CXCL9, CXCL10, and CXCL11) and the subsequent initiation of downstream signaling cascades that are essential for T-cell migration.

Effects on Cytokine Production

The antagonism of the CXCR3 axis by this compound has a significant, albeit indirect, impact on the cytokine milieu. By preventing the migration and accumulation of activated T cells at inflammatory sites, this compound can modulate the local and systemic cytokine landscape. While direct, comprehensive dose-response data for this compound on a wide array of cytokines is not yet publicly available, studies on CXCR3 antagonism in general provide strong evidence for its effects.

Quantitative Data on Cytokine Modulation by CXCR3 Antagonism

The following table summarizes the observed effects of CXCR3 antagonism on the production of key cytokines from various preclinical studies. It is important to note that these studies utilized different CXCR3 antagonists, but the underlying mechanism of action is analogous to that of this compound.

| Cytokine | Effect of CXCR3 Antagonism | Experimental Model | Reference Compound |

| Pro-inflammatory Cytokines | |||

| Interferon-gamma (IFN-γ) | Decreased frequency of IFN-γ-producing CD8+ T cells | Cardiac allograft | Not specified |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Collagen-induced arthritis | AMG487[7] |

| Interleukin-6 (IL-6) | Attenuated concentrations | Sepsis | Anti-CXCR3 antibody |

| Macrophage Inflammatory Protein-2 (MIP-2) | Attenuated concentrations | Sepsis | Anti-CXCR3 antibody |

| Anti-inflammatory & Regulatory Cytokines | |||

| Interleukin-4 (IL-4) | Increased | Collagen-induced arthritis | AMG487[7] |

| Interleukin-27 (IL-27) | Increased | Collagen-induced arthritis | AMG487[7] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro T-Cell Migration Assay

This assay is fundamental to demonstrating the direct inhibitory effect of this compound on T-cell chemotaxis.

Objective: To quantify the dose-dependent inhibition of activated T-cell migration towards a CXCR3 ligand by this compound.

Materials:

-

Human or mouse activated T-cells (e.g., CD3/CD28-stimulated PBMCs)

-

This compound

-

CXCL11 (or other CXCR3 ligand)

-

Transwell inserts (e.g., 5 µm pore size)

-

Cell culture medium (e.g., RPMI 1640)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Detection reagent (e.g., Calcein-AM)

Protocol:

-

Cell Preparation: Activated T-cells are harvested, washed, and resuspended in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Assay Setup:

-

The lower chamber of the Transwell plate is filled with assay buffer containing a specific concentration of CXCL11.

-

The T-cell suspension is pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

100 µL of the pre-incubated cell suspension is added to the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Quantification:

-

The number of migrated cells in the lower chamber is quantified. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM, or by direct cell counting using a flow cytometer.

-

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound relative to the vehicle control. An IC50 value is then determined by fitting the data to a dose-response curve. This compound has been shown to inhibit the migration of both human and mouse activated T-cells toward CXCL11 with IC50s in the range of 3.2-64 nM and 4.9-21 nM, respectively.[4][8]

In Vivo Mouse Model of Acute Lung Inflammation

This model is used to assess the efficacy of this compound in a relevant in vivo setting of inflammation.

Objective: To evaluate the dose-dependent effect of this compound on T-cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of mice with lipopolysaccharide (LPS)-induced lung inflammation.

Materials:

-

C57BL/6 mice

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, MIP-2)

-

Flow cytometry reagents for T-cell phenotyping

Protocol:

-

Acclimatization: Mice are acclimatized for at least one week before the experiment.

-

Compound Administration: this compound is administered to the mice, typically via oral gavage or formulated in their food, at various doses for a specified period before and after the LPS challenge.[8]

-

Induction of Lung Inflammation: Mice are anesthetized, and a single intratracheal instillation of LPS (e.g., 10 µg in 50 µL of PBS) is administered to induce acute lung injury. Control mice receive PBS alone.

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 24, 48, or 72 hours), mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BALF.

-

Cell Analysis: The total and differential cell counts in the BALF are determined. The number of T-cells (CD4+ and CD8+) is quantified by flow cytometry.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MIP-2) in the BALF are measured by ELISA.

-

Data Analysis: The cell counts and cytokine levels in the BALF of this compound-treated mice are compared to those of the vehicle-treated control group. This compound has been shown to dose-dependently reduce the number of infiltrated T-cells into inflamed tissue in a mouse proof-of-mechanism model.[1]

Conclusion

This compound is a potent and selective CXCR3 antagonist with a clear mechanism of action centered on the inhibition of T-cell migration to sites of inflammation. While direct quantitative data on its broad cytokine modulation is emerging, the existing evidence from related CXCR3 antagonists strongly suggests that this compound can effectively dampen the pro-inflammatory cytokine cascade. Its demonstrated efficacy in preclinical models of autoimmune and inflammatory diseases, coupled with a favorable pharmacokinetic profile, underscores its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its impact on cytokine profiles in various disease states and to confirm its therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Clinical Candidate this compound, a Potent CXCR3 Antagonist for Antigen-Driven and Inflammatory Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Combination treatment of a novel CXCR3 antagonist this compound with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination treatment of a novel CXCR3 antagonist this compound with an anti-CD3 antibody synergistically increases persistent remission in experimental models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

ACT-777991: A Potent CXCR3 Antagonist in Inflammatory Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ACT-777991 is a novel, orally active, and selective C-X-C motif chemokine receptor 3 (CXCR3) antagonist that has demonstrated significant potential in preclinical models of inflammatory diseases. By potently and insurmountably blocking the CXCR3 receptor, this compound effectively inhibits the migration of activated T cells to sites of inflammation, a key process in the pathogenesis of numerous autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy in models of acute lung inflammation and type 1 diabetes, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.

Introduction: The Role of CXCR3 in Inflammation

The CXCR3 receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in orchestrating immune responses.[1][2] Expressed predominantly on activated T lymphocytes (Th1, Tc1), natural killer (NK) cells, and other immune cells, CXCR3 mediates their recruitment to inflamed tissues.[1] Upregulation of CXCR3 and its ligands is a hallmark of various inflammatory and autoimmune conditions, making this signaling axis an attractive therapeutic target.[1] this compound is a small molecule antagonist designed to specifically block this pathway, thereby preventing the infiltration of pathogenic immune cells and mitigating inflammation.[3][4]

Mechanism of Action of this compound

This compound functions as a potent and selective antagonist of the CXCR3 receptor.[3][4] Its mechanism of action involves binding to the receptor and preventing the downstream signaling events induced by its natural ligands. This blockade effectively inhibits chemotaxis, the directed migration of immune cells along a chemokine gradient, to the site of inflammation.[5][6]

In Vitro Efficacy

The potency of this compound has been evaluated in various in vitro assays, demonstrating its ability to inhibit CXCR3-mediated functions.

T-Cell Migration Assay

This compound has been shown to potently inhibit the migration of activated human and mouse T cells towards the CXCR3 ligand CXCL11.[6]

Table 1: In Vitro Inhibition of T-Cell Migration by this compound [6]

| Cell Type | Ligand | IC50 Range (nM) |

| Human Activated T-Cells | CXCL11 | 3.2 - 64 |

| Mouse Activated T-Cells | CXCL11 | 4.9 - 21 |

Experimental Protocol: CXCL11-Induced T-Cell Migration Assay

This protocol outlines the general steps for assessing the inhibitory effect of this compound on T-cell migration.

-

Cell Preparation: Isolate primary T-cells from human or mouse peripheral blood mononuclear cells (PBMCs) and activate them using standard methods (e.g., anti-CD3/CD28 antibodies).

-

Compound Incubation: Pre-incubate the activated T-cells with a range of concentrations of this compound or vehicle control for a specified period.

-

Chemotaxis Setup: Use a transwell migration system. Add media containing CXCL11 to the lower chamber.

-

Cell Seeding: Add the pre-incubated T-cells to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a few hours to allow for cell migration.

-

Quantification: Count the number of migrated cells in the lower chamber using a cell counter or flow cytometry.

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.

In Vivo Efficacy in Inflammatory Disease Models

This compound has demonstrated dose-dependent efficacy in several preclinical models of inflammatory diseases.

Acute Lung Inflammation (ALI) Mouse Model

In a lipopolysaccharide (LPS)-induced model of acute lung inflammation in mice, orally administered this compound showed a dose-dependent reduction in the infiltration of CD8+ T cells into the bronchoalveolar lavage (BAL) fluid.[7][8]

Table 2: Efficacy of this compound in a Mouse Model of Acute Lung Inflammation [7][8]

| Treatment Group | Dose (mg/g food) | Route of Administration | Primary Endpoint | Result |

| Vehicle | - | Oral (food admix) | CD8+ T-cell count in BAL fluid | Baseline |

| This compound | 0.006 - 2 | Oral (food admix) | CD8+ T-cell count in BAL fluid | Dose-dependent reduction |

Experimental Protocol: LPS-Induced Acute Lung Inflammation Mouse Model

This protocol describes the induction of ALI and subsequent treatment with this compound.

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

-

Compound Administration: Provide this compound as a food admix at various concentrations for 3 days prior to LPS challenge.[7] A vehicle-treated group receives normal food.

-

Induction of Inflammation: Anesthetize the mice and intratracheally instill a sterile solution of LPS to induce lung inflammation.[7]

-

Post-challenge Treatment: Continue the respective diets for the duration of the experiment.

-

Endpoint Analysis: At 72 hours post-LPS administration, perform a bronchoalveolar lavage (BAL) to collect lung fluid.[7]

-

Cellular Analysis: Use flow cytometry to quantify the number and type of immune cells, particularly CD8+ T cells, that have infiltrated the lungs.

-

Data Analysis: Compare the cell counts between the this compound-treated groups and the vehicle-treated group to determine the extent of inhibition of cell infiltration.

Type 1 Diabetes (T1D) Mouse Models

This compound, in combination with an anti-CD3 antibody, has shown synergistic effects in increasing persistent remission in two different mouse models of type 1 diabetes: the virally induced RIP-LCMV-GP model and the non-obese diabetic (NOD) mouse model.[5][9]

Table 3: Efficacy of this compound in Combination with Anti-CD3 in T1D Mouse Models [5][9]